molecular formula C10H8NaO4P B081821 alpha-Naphthyl acid phosphate monosodium salt CAS No. 14455-30-2

alpha-Naphthyl acid phosphate monosodium salt

Cat. No.: B081821
CAS No.: 14455-30-2
M. Wt: 246.13 g/mol
InChI Key: DELRLFMUZXCKAR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

alpha-Naphthyl acid phosphate monosodium salt is typically synthesized by reacting 1-naphthol with phosphoric acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

alpha-Naphthyl acid phosphate monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

alpha-Naphthyl acid phosphate monosodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a substrate for enzyme assays.

    Biology: Employed in biochemical assays to study enzyme activity, particularly phosphatases.

    Medicine: Investigated for its potential use in diagnostic assays for certain diseases.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of alpha-Naphthyl acid phosphate monosodium salt involves its role as a substrate for phosphatase enzymes. When acted upon by these enzymes, the compound undergoes hydrolysis, releasing 1-naphthol and inorganic phosphate. This reaction is crucial for studying enzyme kinetics and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol, dihydrogen phosphate, monosodium salt: Similar structure but with the phosphate group attached to the second position of the naphthalene ring.

    1-Naphthalenol, dihydrogen phosphate, disodium salt: Contains two sodium ions instead of one.

    1-Naphthalenol, diphosphate, monosodium salt: Contains an additional phosphate group.

Uniqueness

alpha-Naphthyl acid phosphate monosodium salt is unique due to its specific structure, which makes it an ideal substrate for certain phosphatase enzymes. Its solubility in water and stability under various conditions also contribute to its widespread use in research.

Properties

IUPAC Name

sodium;naphthalen-1-yl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELRLFMUZXCKAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NaO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062574
Record name Sodium naphthyl hydrogen phosphate
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Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name 1-Naphthyl acid phosphate, monosodium salt
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CAS No.

2650-44-4
Record name 1-Naphthalenol, 1-(dihydrogen phosphate), sodium salt (1:1)
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Record name 1-Naphthalenol, 1-(dihydrogen phosphate), sodium salt (1:1)
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Record name Sodium naphthyl hydrogen phosphate
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Record name Sodium naphthyl hydrogen phosphate
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